![molecular formula C19H24N2O4S2 B1405203 3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034157-62-3](/img/structure/B1405203.png)
3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a related compound, “3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine”, the InChI code is "1S/C11H14N2O3S2/c1-16-6-5-13-9-4-3-8 (18 (2,14)15)7-10 (9)17-11 (13)12/h3-4,7,12H,5-6H2,1-2H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular weight and InChI code. For a related compound, “3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine”, the molecular weight is 286.38 .Applications De Recherche Scientifique
Photodynamic Therapy in Cancer Treatment :
- A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including those structurally similar to the queried chemical, exhibit properties useful as photosensitizers in photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity :
- González-Álvarez et al. (2013) report on copper(II)-sulfonamide complexes, which show significant DNA binding and cleavage capabilities. These compounds, similar in structure to the query, have demonstrated genotoxicity and anticancer activity in both yeast and human tumor cells (González-Álvarez et al., 2013).
Antimicrobial Activity :
- Hussein and Azeez (2013) synthesized derivatives of benzo[d]thiazol, closely related to the chemical , and evaluated their antibacterial activity. These compounds showed significant activity against both gram-positive and gram-negative bacteria (Hussein & Azeez, 2013).
Anti-inflammatory and Anthelmintic Activities :
- Research by Shetty, Khazi, and Ahn (2010) details the synthesis of imidazo[2,1-b]-thiazole derivatives, which have shown potential in anthelmintic and anti-inflammatory activities. These findings are relevant to the queried compound due to their similar structural characteristics (Shetty, Khazi, & Ahn, 2010).
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS.C7H8O3S/c1-8-6-10-11(7-9(8)2)16-12(13)14(10)4-5-15-3;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,13H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTFTCUVVPEREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC2=C(C=C1C)SC(=N)N2CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



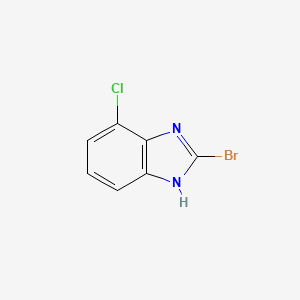
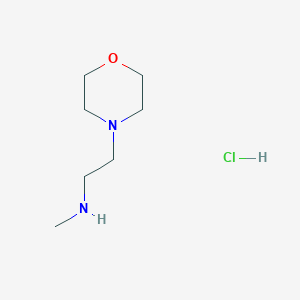
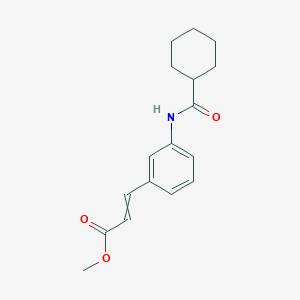
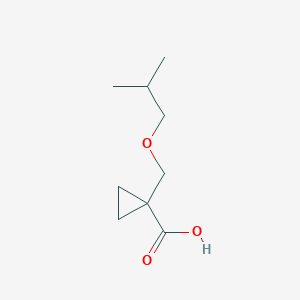
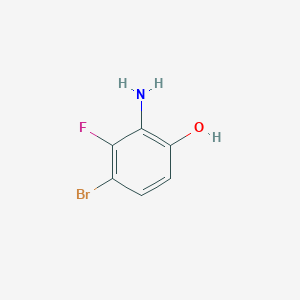


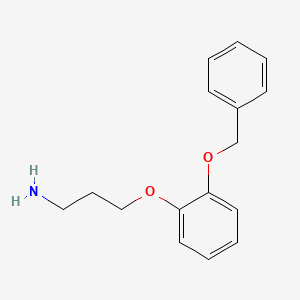
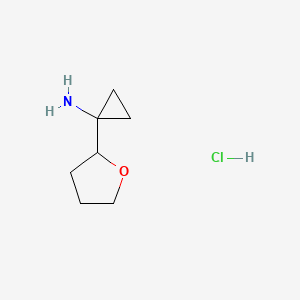
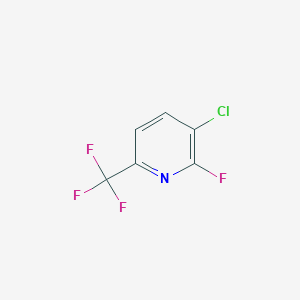
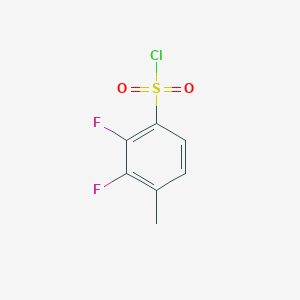
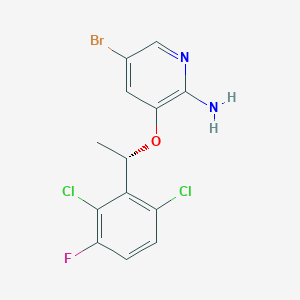

![Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-](/img/structure/B1405142.png)